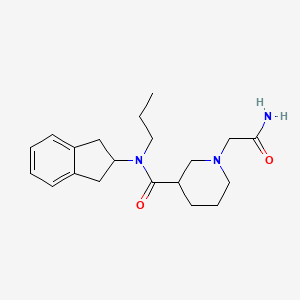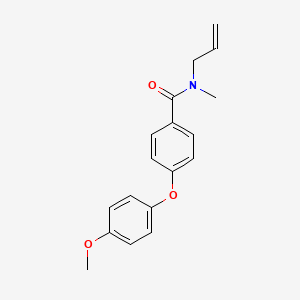![molecular formula C19H20F2N2O B5902452 3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)
3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as A-967079 and is a selective antagonist of the TRPA1 ion channel.
Wirkmechanismus
A-967079 is a selective antagonist of the TRPA1 ion channel, which is involved in the detection of noxious stimuli such as cold, heat, and chemical irritants. By blocking the activity of this ion channel, A-967079 can reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that A-967079 can reduce pain and inflammation in animal models of pain. The compound has also been found to have anti-inflammatory effects in models of arthritis and colitis. Additionally, A-967079 has been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using A-967079 in lab experiments is its selectivity for the TRPA1 ion channel, which allows researchers to study the specific effects of blocking this channel. However, one limitation of using A-967079 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving A-967079. One area of interest is the development of more potent TRPA1 antagonists that could be used in clinical settings for the treatment of pain and inflammation. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as taste and touch sensation. Finally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of A-967079.
Synthesemethoden
The synthesis of A-967079 involves a multi-step process that begins with the reaction of 2-bromo-5-fluoropyridine with tert-butylamine to form 2-tert-butylamino-5-fluoropyridine. This intermediate is then reacted with 3-phenylprop-2-enal to form 3-phenylprop-2-en-1-yl-2-tert-butylamino-5-fluoropyridine. The final step involves the reaction of this intermediate with 2,2,2-trifluoro-N-methyl-N-(phenylsulfonyl)acetamide to form A-967079.
Wissenschaftliche Forschungsanwendungen
A-967079 has been studied for its potential applications in a variety of scientific research areas, including pain management, neurobiology, and pharmacology. The compound has been found to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
3,5-difluoro-N-(2-methylpropyl)-N-[(E)-3-phenylprop-2-enyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(2)13-23(10-6-9-15-7-4-3-5-8-15)19(24)18-17(21)11-16(20)12-22-18/h3-9,11-12,14H,10,13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPTBVKMXPHDC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC=CC1=CC=CC=C1)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C/C=C/C1=CC=CC=C1)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isoxazol-3-ylethyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B5902373.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5902397.png)


![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)


![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)
![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)